molecular formula C14H14N4O2 B1269161 1-Benzyltheobromine CAS No. 55247-90-0

1-Benzyltheobromine

Cat. No. B1269161
CAS RN: 55247-90-0
M. Wt: 270.29 g/mol
InChI Key: KPFVXQWJRIFFAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyltheobromine involves a five-stage synthetic scheme that leads to the obtaining of N-substituted this compound-8-thioglicolacetamides. An intermediate compound, 1-benzyl-8-bromotheobromine, is synthesized using a phase transfer catalyst with very good yield. The amide derivatives of this compound-8-thioglycolic acid are obtained in yields ranging from 61 to 81% (Georgieva, Mitkov, & Zlatkov, 2014).

Scientific Research Applications

Synthesis and Biological Properties

  • Researchers have been focusing on structurally modifying natural compounds with high biological activity, like xanthine derivatives, which include 1-benzyltheobromine. These derivatives are being explored for their potential as medicinal drugs due to their roles as adenosine receptor antagonists, phosphodiesterase inhibitors, and histone deacetylase inducers. They find application in treating asthma, bronchitis, chronic obstructive pulmonary disease, and as diuretics, analgesics, heart pacemakers, anti-inflammatory, psychotropic, and renal protective agents. Specifically, 8-thioderivatives of this compound have been synthesized and studied for their physical, chemical, and biological properties, showing potential as antioxidants (Ivanchenko et al., 2018).

Druglikeness and Structural Analysis

  • Amide derivatives of this compound-8-thioglicolacetamides were synthesized and analyzed for druglikeness using Lipinski’s Rule of Five and the OSIRIS Property Explorer evaluation score. These analyses help in determining the suitability of these compounds for further development as drugs. One compound, in particular, showed high drug-like properties, indicating the potential of this compound derivatives in pharmacological applications (Georgieva et al., 2014).

Antiproliferative and Hepatotoxic Effects

  • A series of N-substituted this compound-8-thioacetamides were designed and tested for their anti-proliferative activity against various human leukemia cell lines. One compound demonstrated notable activity, highlighting the therapeutic potential of these derivatives. Importantly, these compounds also exhibited low hepatotoxicity, making them promising candidates for further drug development (Georgieva et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 1-Benzyltheobromine are phosphodiesterases and adenosine receptors . Phosphodiesterases are enzymes that break down cyclic AMP, a molecule that plays a crucial role in various biological processes. Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .

Mode of Action

This compound interacts with its targets by inhibiting phosphodiesterases and blocking adenosine receptors . The inhibition of phosphodiesterases leads to an increase in intracellular cyclic AMP, which can influence various physiological processes. The blockade of adenosine receptors can affect neurotransmitter release, as adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting phosphodiesterases, it prevents the conversion of active cAMP to an inactive form, thereby influencing pathways that rely on cAMP . By acting as an antagonist at adenosine receptors, it can influence pathways involving neurotransmitter release .

Pharmacokinetics

It is known that theobromine, a related compound, is metabolized in the liver and has a high fat solubility .

Result of Action

The result of this compound’s action at the molecular and cellular level includes changes in intracellular levels of cAMP and alterations in neurotransmitter release . These changes can have various effects, depending on the specific cell type and physiological context. For example, some N-substituted this compound-8-thioacetamides have shown anti-proliferative activity against certain types of leukemia cells .

Future Directions

The results indicate 7g as a promising structure for the design of future compounds with low hepatotoxicity and good antiproliferative activity . This suggests that 1-Benzyltheobromine and its derivatives could have potential applications in medical practice as an antioxidant agent .

properties

IUPAC Name

1-benzyl-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-16-9-15-12-11(16)13(19)18(14(20)17(12)2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFVXQWJRIFFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353474
Record name AC1LEVEQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55247-90-0
Record name 1-Benzyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055247900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC1LEVEQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RUV41LJ96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1-benzyltheobromine derivatives impact their antiproliferative activity?

A: Research suggests that modifications to the 8-thioacetamide group of this compound significantly influence its antiproliferative activity against various human leukemia cell lines. [] For instance, compound 7g, a specific N-substituted this compound-8-thioacetamide derivative, exhibited the most potent antiproliferative effects among the tested series. [] This highlights the importance of structural modifications in optimizing the biological activity of this compound derivatives.

Q2: What is known about the potential hepatotoxicity of this compound derivatives?

A: Studies have explored the in vitro hepatotoxic effects of this compound derivatives using isolated rat microsomes and hepatocytes. [] While most derivatives, including 1-benzyl-theobromine-thioacetic acid (BTTA), displayed minimal toxicity, compound 7d showed a toxic effect on isolated rat microsomes. [] In contrast, compound 7f exhibited lower cytotoxicity compared to theobromine and BTTA in isolated rat hepatocytes. [] These findings suggest that the hepatotoxicity of this compound derivatives varies depending on the specific structural modifications.

Q3: How do researchers predict the drug-likeness of novel this compound derivatives?

A: Computational methods, including Lipinski’s Rule of Five and the OSIRIS Property Explorer, are employed to assess the drug-likeness of this compound derivatives. [] By calculating molecular descriptors, researchers can predict the compound's potential for oral bioavailability and suitability for further development. For example, compound 7e demonstrated favorable drug-like properties, achieving a higher Fragment Based Druglikeness score and total Drug score than theobromine itself. []

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